molecular formula C17H22N4O3S2 B1676660 5-(dimethylsulfamoyl)-N-(5-methyl-1,3-thiazol-2-yl)-2-(pyrrolidin-1-yl)benzamide CAS No. 790702-57-7

5-(dimethylsulfamoyl)-N-(5-methyl-1,3-thiazol-2-yl)-2-(pyrrolidin-1-yl)benzamide

カタログ番号 B1676660
CAS番号: 790702-57-7
分子量: 394.5 g/mol
InChIキー: QPKGRLIYJGBKJL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-(Dimethylsulfamoyl)-N-(5-methyl-1,3-thiazol-2-yl)-2-(pyrrolidin-1-yl)benzamide (DMTMB) is a novel small molecule that has recently gained considerable attention in the scientific community due to its potential applications in a variety of scientific research applications. DMTMB has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-metastatic activity. In addition, DMTMB has also been found to possess a number of biochemical and physiological effects, which make it an attractive candidate for further study.

科学的研究の応用

Inhibition of NF-κB Activation

NGI-1 has been identified as a potent inhibitor of the oligosaccharyltransferase (OST) complex, which is crucial for the activation of the transcription factor NF-κB . NF-κB plays a significant role in regulating immune response, inflammation, and cell proliferation. By inhibiting OST with NGI-1, researchers can prevent the activation of NF-κB, offering potential therapeutic strategies for treating autoimmune diseases, inflammatory conditions, and cancers .

Glycosylation Regulation in Cancer Cells

The compound has shown promise in regulating glycosylation within mammalian cells, particularly in the context of cancer research. NGI-1’s ability to suppress the expression of glycosylated lysosome-associated membrane protein-2 (LAMP2) suggests its utility in studying the glycoproteome of cancer cells, such as those in hepatocellular carcinoma (HCC) . This application is crucial for understanding the role of glycosylation in cancer progression and developing targeted therapies.

Lysosomal Function and Autophagy

NGI-1’s impact on glycosylation extends to influencing lysosomal function and autophagy. By repressing the expression of glycosylated LAMP2, NGI-1 induces lysosomal defects and autophagy . This is particularly relevant in the study of neurodegenerative diseases and cancer, where autophagy plays a critical role in cell survival and death.

Protein Biology and Glycoscience

NGI-1 can be used to modulate various aspects of protein biology through its effects on glycosylation. This has broad implications for research in glycoscience, including the study of protein folding, stability, and interactions .

Drug Development and Targeted Therapies

The ability of NGI-1 to inhibit specific protein complexes opens avenues for the development of targeted therapies. By understanding the molecular mechanism of NGI-1’s action, researchers can design drugs that selectively inhibit pathological pathways without affecting normal cellular functions .

Molecular Mechanism Studies

The use of NGI-1 in CRISPR screens and cryo-electron microscopy studies helps elucidate the molecular mechanisms of OST complex inhibition. This is essential for advancing our understanding of complex biological processes and the development of new therapeutic strategies .

作用機序

Target of Action

NGI-1, also known as ML414 or 5-(dimethylsulfamoyl)-N-(5-methyl-1,3-thiazol-2-yl)-2-(pyrrolidin-1-yl)benzamide, primarily targets the oligosaccharyltransferase (OST) complex . The OST complex is a hetero-oligomeric enzyme that transfers oligosaccharides to recipient proteins . Specifically, NGI-1 binds to the catalytic subunits of OST, STT3A and STT3B .

Mode of Action

NGI-1 inhibits the function of the OST complex by binding to its catalytic subunit, STT3A . It traps the OST complex in an inactive state, preventing the cell surface receptor TLR4 from functioning properly . This, in turn, prevents the activation of the transcription factor NF-κB .

Biochemical Pathways

The OST complex plays a crucial role in the activation of the transcription factor NF-κB . NF-κB is activated by circulating lipopolysaccharides (LPS) that bind to the cell surface receptor TLR4 . The inhibition of the OST complex by NGI-1 impairs this activation process .

Result of Action

The inhibition of the OST complex by NGI-1 leads to a decrease in the activation of NF-κB . This can have broad implications, as NF-κB plays a role in various autoimmune and inflammatory diseases and cancers . In addition, NGI-1 has been shown to reduce the infectivity of SARS-CoV-2 variants in vitro .

Action Environment

The action of NGI-1 is influenced by the cellular environment. For instance, the presence of circulating LPS, which bind to the cell surface receptor TLR4, can affect the efficacy of NGI-1

特性

IUPAC Name

5-(dimethylsulfamoyl)-N-(5-methyl-1,3-thiazol-2-yl)-2-pyrrolidin-1-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O3S2/c1-12-11-18-17(25-12)19-16(22)14-10-13(26(23,24)20(2)3)6-7-15(14)21-8-4-5-9-21/h6-7,10-11H,4-5,8-9H2,1-3H3,(H,18,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPKGRLIYJGBKJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N(C)C)N3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601322912
Record name 5-(dimethylsulfamoyl)-N-(5-methyl-1,3-thiazol-2-yl)-2-pyrrolidin-1-ylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601322912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID85268842
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

5-(dimethylsulfamoyl)-N-(5-methyl-1,3-thiazol-2-yl)-2-(pyrrolidin-1-yl)benzamide

CAS RN

790702-57-7
Record name 5-(dimethylsulfamoyl)-N-(5-methyl-1,3-thiazol-2-yl)-2-pyrrolidin-1-ylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601322912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(dimethylsulfamoyl)-N-(5-methyl-1,3-thiazol-2-yl)-2-(pyrrolidin-1-yl)benzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(dimethylsulfamoyl)-N-(5-methyl-1,3-thiazol-2-yl)-2-(pyrrolidin-1-yl)benzamide
Reactant of Route 2
Reactant of Route 2
5-(dimethylsulfamoyl)-N-(5-methyl-1,3-thiazol-2-yl)-2-(pyrrolidin-1-yl)benzamide
Reactant of Route 3
Reactant of Route 3
5-(dimethylsulfamoyl)-N-(5-methyl-1,3-thiazol-2-yl)-2-(pyrrolidin-1-yl)benzamide
Reactant of Route 4
Reactant of Route 4
5-(dimethylsulfamoyl)-N-(5-methyl-1,3-thiazol-2-yl)-2-(pyrrolidin-1-yl)benzamide
Reactant of Route 5
Reactant of Route 5
5-(dimethylsulfamoyl)-N-(5-methyl-1,3-thiazol-2-yl)-2-(pyrrolidin-1-yl)benzamide
Reactant of Route 6
Reactant of Route 6
5-(dimethylsulfamoyl)-N-(5-methyl-1,3-thiazol-2-yl)-2-(pyrrolidin-1-yl)benzamide

Q & A

Q1: What is NGI-1, and what is its primary molecular target?

A1: NGI-1 is a small-molecule inhibitor of the OST complex, specifically targeting the STT3A and STT3B catalytic subunits. [, , , , , ]

Q2: How does NGI-1 interact with the OST complex to exert its effects?

A2: NGI-1 binds to the OST complex and disrupts N-linked glycosylation, a critical post-translational modification process for many proteins, including receptor tyrosine kinases (RTKs). [, , , ]

Q3: What are the downstream effects of NGI-1-mediated OST inhibition?

A3: NGI-1-mediated OST inhibition leads to several downstream effects, including:

  • Reduced glycosylation, protein levels, and activation of RTKs. []
  • Enhanced radiosensitivity and chemotherapy-induced cytotoxicity in cancer cells with elevated RTK activation. []
  • Increased DNA damage and G1 cell-cycle arrest. []
  • Disrupted EGFR trafficking to the cell surface and reduced downstream signaling through MAPK and AKT pathways. []
  • Induction of a senescence-like phenotype in EGFR-addicted non-small cell lung cancer (NSCLC) cells. []
  • Reduced cell proliferation, migration, and invasion in glioblastoma cells. []
  • Disrupted processing and surface localization of receptor tyrosine kinases, such as the insulin receptor and insulin-like growth factor 1 receptor (IGF-1R). []

Q4: Does NGI-1 affect the glycosylation of all proteins equally?

A5: No, NGI-1's effects on glycosylation are not uniform across all proteins. For instance, in LASV, NGI-1 preferentially disrupts the glycosylation of viral glycoproteins, highlighting a potential for targeted therapeutic application. [] Research in breast cancer models also revealed that NGI-1 specifically impacts the glycosylation of B7-H4, leading to its degradation and enhancing antitumor immunity. []

Q5: What is the molecular formula and weight of NGI-1?

A5: While the provided text doesn't explicitly state the molecular formula and weight of NGI-1, it does provide the compound's IUPAC name: 5-(dimethylsulfamoyl)-N-(5-methyl-1,3-thiazol-2-yl)-2-(pyrrolidin-1-yl)benzamide. This information can be used to determine the molecular formula (C17H22N6O3S2) and molecular weight (422.54 g/mol).

Q6: Is there any information available regarding the spectroscopic data of NGI-1?

A6: The provided research excerpts do not delve into the spectroscopic characterization of NGI-1.

Q7: What is known about the stability of NGI-1 under various conditions?

A7: Details regarding the stability of NGI-1 under various conditions are not explicitly discussed in the provided research summaries.

Q8: What in vitro models have been used to study the efficacy of NGI-1?

A8: Several in vitro models have been employed to study NGI-1, including:

  • EGFR-mutant NSCLC cell lines (PC9, HCC827, H3255) []
  • Glioblastoma cell lines (D54, SKMG3, U251, T98G, 42-MG) and patient-derived cell lines (GBM6, GBM26, GBM76) []
  • Human embryonic kidney 293 (HEK293) cell lines with knockouts of specific OST subunits. []

Q9: What in vivo models have been used to evaluate NGI-1's therapeutic potential?

A9: Research demonstrates the use of NGI-1 in xenograft models:

  • Glioblastoma xenografts treated with NGI-1 nanoparticles in combination with radiotherapy showed significantly reduced tumor growth compared to controls. []
  • NGI-1 nanoparticles demonstrated significant tumor growth delay in TKI-resistant HCC827 and H1975 xenografts. []

Q10: Are there any known mechanisms of resistance to NGI-1?

A10: The provided research summaries do not mention specific mechanisms of resistance to NGI-1.

Q11: What is the safety profile of NGI-1, and what are the potential long-term effects?

A13: While the research indicates that NGI-1 exhibits low cellular toxicity, [] specific details on its overall safety profile, adverse effects, and potential long-term effects are not provided within the given text.

Q12: What are the potential applications of NGI-1 in drug discovery and development?

A12: NGI-1 holds promise as a potential therapeutic agent for various diseases, including:

  • Cancer: NGI-1's ability to inhibit RTK signaling and enhance radiosensitivity makes it a potential candidate for treating cancers driven by these pathways, such as glioblastoma and NSCLC. [, , , ]
  • Viral infections: Research suggests that NGI-1 can inhibit viral replication by disrupting the glycosylation of viral proteins, highlighting its potential as a broad-spectrum antiviral agent. [, , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。